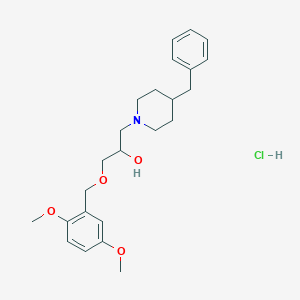

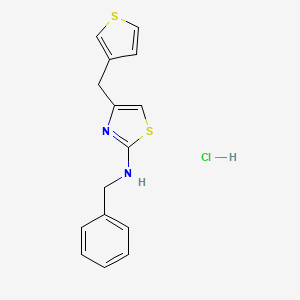

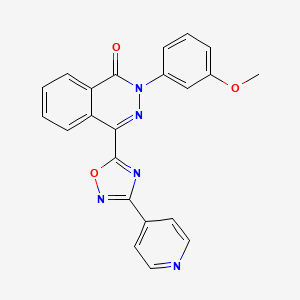

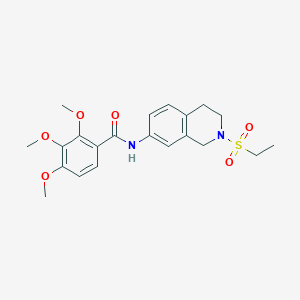

1-(2-Methoxyethyl)-3-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-Methoxyethyl)-3-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)urea is a chemical compound that has shown promising results in scientific research. It is commonly referred to as MTIP and is a potent and selective antagonist of the muscarinic acetylcholine receptor subtype 4 (M4). MTIP has been studied extensively for its potential therapeutic applications in various diseases, including Parkinson's disease, addiction, and schizophrenia.

科学的研究の応用

Catalysis and Chemical Reactions

Research on molecules similar to 1-(2-Methoxyethyl)-3-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)urea has been pivotal in understanding catalysis in aromatic nucleophilic substitutions. For example, studies have shown the kinetics of piperidino-substitution reactions to be catalyzed by both piperidine and methoxide, indicating a specific base-general acid mechanism for base catalysis (Consiglio et al., 1981).

Polymer Science

In polymer science, the synthesis and polymerization of new methacryloyl ureas carrying a hindered piperidine and a hydroxyl group have been explored. This research contributes to the development of novel multifunctional methacryloyl urea monomers and their polymers, characterized by Fourier transform infrared and nuclear magnetic resonance spectroscopy (Long Ling & W. Habicher, 2001).

Medicinal Chemistry

In medicinal chemistry, urea and thiourea derivatives of glutamic acid conjugated to benzisothiazole have been synthesized and evaluated for their antiglycation and urease inhibitory activities. This highlights the potential of such compounds, including variations of 1-(2-Methoxyethyl)-3-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)urea, as lead compounds for drug development (Sharma et al., 2013).

Electrochemistry

The indirect electrochemical oxidation of piperidin-4-ones, mediated by a sodium halide-base system, leads to α-hydroxyketals. This process, applicable to 1-N-substituted piperidin-4-ones, showcases the potential for electrochemical methods in synthesizing and modifying compounds similar to 1-(2-Methoxyethyl)-3-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)urea (Elinson et al., 2006).

Biochemical Evaluation

The development of flexible urea compounds has been studied for their potential as acetylcholinesterase inhibitors. By optimizing spacer length and testing compounds for conformational flexibility, research aims to identify highly inhibitory activities for therapeutic applications (Vidaluc et al., 1995).

特性

IUPAC Name |

1-(2-methoxyethyl)-3-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O2S/c1-19-8-5-15-14(18)16-10-12-2-6-17(7-3-12)13-4-9-20-11-13/h12-13H,2-11H2,1H3,(H2,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCIAQMFXHSHDBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NCC1CCN(CC1)C2CCSC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-4-{5-[benzyl(methyl)amino]-4-cyano-1,3-oxazol-2-yl}-N-methylbenzenesulfonamide](/img/structure/B2705503.png)